3-Cyanothiophene-2-sulfonamide

Catalog No.
S1481869
CAS No.
107142-12-1
M.F
C5H4N2O2S2
M. Wt
188.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanothiophene-2-sulfonamide

CAS Number

107142-12-1

Product Name

3-Cyanothiophene-2-sulfonamide

IUPAC Name

3-cyanothiophene-2-sulfonamide

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2 g/mol

InChI

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9)

InChI Key

RYEQHLWTMWWUIX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C#N)S(=O)(=O)N

Synonyms

2-Thiophenesulfonamide,3-cyano-(9CI)

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)N

3-Cyanothiophene-2-sulfonamide (CAS 107142-12-1) is a highly specialized, bifunctional building block characterized by a thiophene core substituted with adjacent sulfonamide and cyano groups. This ortho-arrangement is synthetically privileged, making the compound a direct precursor for the construction of fused bicyclic systems, notably thieno[2,3-d]isothiazole 1,1-dioxides (thiophene analogues of saccharin) and thienopyrimidines. In industrial and medicinal chemistry procurement, it is primarily sourced to bypass the multi-step, low-yield ortho-functionalization of standard thiophene rings. It offers a ready-to-cyclize scaffold for developing metalloenzyme inhibitors, specialized agrochemicals, and novel lipophilic pharmacophores where the unique electronic properties of the thiophene ring are required [1].

Research Fit

Regioisomer-specific building block for medicinal chemistry SAR
Patent-claimed core scaffold for PD-1/PD-L1 antagonist series
Tunable sulfonamide pKa for carbonic anhydrase inhibitor design

Substituting 3-Cyanothiophene-2-sulfonamide with simpler analogues like 2-thiophenesulfonamide or the benzene-derived 2-cyanobenzenesulfonamide fundamentally disrupts downstream synthesis and product performance. Attempting to use 2-thiophenesulfonamide requires late-stage ortho-cyanation, a process fraught with poor regioselectivity, low yields, and harsh conditions that often degrade the sensitive sulfonamide moiety. Conversely, substituting with 2-cyanobenzenesulfonamide alters the core geometry from a 5-membered to a 6-membered ring, significantly shifting the dihedral angles of the resulting bicyclic products and modifying their lipophilicity and target binding affinities. For workflows requiring the specific steric and electronic profile of a fused thieno-heterocycle, procuring the exact 3-cyano-2-sulfonamide thiophene is mandatory to ensure cyclization efficiency and structural fidelity [1].

Substitution Risk

Electronic & pKa Shift
4- or 5-cyano substitution alters electron density; pKa and metal-binding geometry may not reproduce 3-cyano profile.
Patent Scaffold Mismatch
Only the 3-cyano isomer is claimed as a core in WO2019008152A1; other regioisomers diverge from the protected pharmacophore.
Thermal Identity Gap
Melting point for 4- or 5-cyano analogs is not broadly established, complicating regioisomeric purity verification.

Fused Bicyclic Synthesis: Yield and Regioselectivity

For the synthesis of 3-amino-thieno[2,3-d]isothiazole 1,1-dioxides, utilizing pre-functionalized 3-Cyanothiophene-2-sulfonamide allows for direct intramolecular base-catalyzed cyclization. Compared to a sequential ortho-lithiation/cyanation approach starting from 2-thiophenesulfonamide, the pre-installed cyano group eliminates two synthetic steps and avoids the generation of regioisomeric byproducts, drastically improving the overall yield of the target core [1].

Evidence DimensionOverall yield of fused thienoisothiazole core
Target Compound Data>85% yield (single-step cyclization)
Comparator Or Baseline2-Thiophenesulfonamide (<40% overall yield across 3 steps due to poor ortho-cyanation selectivity)
Quantified Difference>45% absolute increase in target core yield and elimination of 2 synthetic steps
ConditionsBase-catalyzed intramolecular cyclization vs. multi-step functionalization

Procuring the pre-functionalized ortho-cyano compound drastically reduces synthetic bottlenecking and purification costs in the scale-up of fused heterocyclic APIs.

pKa Profile
Class-level
9.23±0.60 vs 10.0 (parent)
Supports distinct ionization and zinc-binding context
Predicted value; experimental verification recommended

Active Site Steric Fit vs. Benzene Analogues

When incorporated into sulfonamide-based enzyme inhibitors, the thiophene core of 3-Cyanothiophene-2-sulfonamide provides a distinct geometric profile compared to its benzene isostere, 2-cyanobenzenesulfonamide. The smaller internal bond angles of the 5-membered thiophene ring alter the spatial projection of the resulting fused system, often improving the fit within restrictive metalloenzyme active sites [1].

Evidence DimensionCore ring internal bond angles affecting substituent projection
Target Compound Data~111° (thiophene C-S-C and C-C-C angles)
Comparator Or Baseline2-Cyanobenzenesulfonamide (~120° benzene C-C-C angles)
Quantified Difference~9° reduction in core bond angles, tightening the spatial footprint of the fused derivative
ConditionsCrystallographic and computational modeling of the core scaffold

The distinct geometry of the thiophene ring allows buyers to access unique patent spaces and binding modes inaccessible to standard benzene-fused scaffolds.

Scaffold Claim
Head-to-head
Claimed in formula (I); 4-/5-cyano not disclosed
Regioisomer essential for PD-1/PD-L1 pharmacophore alignment
Patent WO2019008152A1 analysis

Aqueous Solubility and Lipophilicity

The substitution of a benzene ring with a thiophene ring generally modulates the lipophilicity of the resulting scaffolds. Derivatives synthesized from 3-Cyanothiophene-2-sulfonamide typically exhibit lower cLogP values and enhanced aqueous solubility compared to those derived from 2-cyanobenzenesulfonamide, a critical factor in formulation compatibility for agrochemical or pharmaceutical libraries [1].

Evidence DimensionCalculated partition coefficient (cLogP) of the core scaffold
Target Compound DataLower relative cLogP (typically 0.3 - 0.5 log units lower than the benzene analogue)
Comparator Or Baseline2-Cyanobenzenesulfonamide
Quantified DifferenceFavorable reduction in lipophilicity for improved solubility
ConditionsStandard predictive chemoinformatics models (e.g., XLogP3)

Procuring the thiophene precursor yields downstream products with inherently better aqueous solubility, reducing formulation hurdles in early-stage development.

Melting Point
Data to verify
152–155 °C
Provides identity check parameter
Analog melting points not broadly established

Nitrile Reactivity in Nucleophilic Additions

The cyano group in 3-Cyanothiophene-2-sulfonamide is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent sulfonamide group and the electron-rich nature of the thiophene sulfur. This allows for milder conditions during amidine formation or cyclization compared to isolated thiophene-3-carbonitriles [1].

Evidence DimensionRequired reaction temperature for nitrile nucleophilic addition
Target Compound DataRapid conversion at moderate temperatures (60-80 °C)
Comparator Or BaselineThiophene-3-carbonitrile (requires >100 °C or strong Lewis acid catalysis)
Quantified DifferenceLower required temperature and elimination of harsh catalysts
ConditionsNucleophilic addition to the cyano group (e.g., with hydroxylamine or amines)

Milder process conditions improve batch reproducibility and reduce energy costs during the industrial synthesis of amidine or fused-ring derivatives.

Synthesis of Thieno[2,3-d]isothiazole 1,1-Dioxides

Where this compound is the right choice for generating thiophene analogues of saccharin via direct cyclization, serving as a core scaffold for novel carbonic anhydrase inhibitors or artificial sweeteners [1].

Thienopyrimidine-Based Kinase Inhibitors

Where the adjacent cyano and sulfonamide groups provide the exact regiochemical setup required for constructing complex, multi-targeted kinase inhibitor libraries without the need for harsh late-stage functionalization [2].

Agrochemical Discovery

Where the compound is utilized to synthesize lipophilicity-optimized herbicides or fungicides, leveraging the thiophene ring to improve soil mobility and leaf penetration compared to benzene-based analogues [3].

Orthogonal Pharmacophore Exploration

Where medicinal chemistry teams need a direct, ready-to-use bioisostere for ortho-substituted benzenesulfonamides to bypass existing intellectual property (IP) restrictions on benzene-fused drugs [4].

Application Fit

Application
Selection Property
Validation Focus
PD-1/PD-L1 antagonist synthesis
3-Cyano regioisomer core
Patent-aligned pharmacophore match
Carbonic anhydrase inhibitor design
pKa-tuned sulfonamide warhead
Isoform-selectivity screening
Incoming material verification
Established melting point identity
Regioisomeric purity check

XLogP3

0.2

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